molecular formula C5H2Cl2FNO2 B13835811 3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one

3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one

Katalognummer: B13835811
Molekulargewicht: 197.98 g/mol
InChI-Schlüssel: VUXWDKQIYPGDMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a pyridinone ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method includes the reaction of 3,5-dichloro-4-hydroxy-2-pyridone with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-3,5-dichloro-6-fluoro-2-pyridone
  • 2-hydroxy-3,5-dichloro-4-amino-6-fluoropyridine
  • 4-amino-3,5-dichloro-6-difluoro-2-pyridinone

Uniqueness

3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups on the pyridinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H2Cl2FNO2

Molekulargewicht

197.98 g/mol

IUPAC-Name

3,5-dichloro-6-fluoro-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H2Cl2FNO2/c6-1-3(10)2(7)5(11)9-4(1)8/h(H2,9,10,11)

InChI-Schlüssel

VUXWDKQIYPGDMQ-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=O)NC(=C1Cl)F)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.